molecular formula C9H6ClNO2 B8512550 4-Chloro-3-(cyanomethyl)benzoic acid

4-Chloro-3-(cyanomethyl)benzoic acid

Cat. No. B8512550
M. Wt: 195.60 g/mol
InChI Key: KDDJFIRKBDZAPK-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Potassium hydroxide (1.55 g) in water (15 mL) was added to a suspension of 4-chloro-3-(cyanomethyl)benzoic acid [WO 2006040568] (2.07 g) in ethanol (15 mL) and the resulting solution was heated at reflux for 4 hours, then allowed to cool. The mixture was concentrated under reduced pressure to remove the ethanol and then diluted with water and washed twice with ethyl acetate. The organic phases were discarded, whilst the aqueous phase was acidified to pH 1 with concentrated hydrochloric acid and extracted twice with ethyl acetate. The combined extracts were washed with brine, dried over anhydrous magnesium sulphate and concentrated under reduced pressure to afford the subtitled compound as a pale brown solid. Yield 2.06 g.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[CH2:13][C:14]#N.[OH2:16]>C(O)C>[C:14]([CH2:13][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[Cl:3])[C:8]([OH:10])=[O:9])([OH:16])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.07 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)CC#N
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
washed twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC=1C=C(C(=O)O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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